![molecular formula C22H28O2P2 B6335971 (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1610785-35-7](/img/structure/B6335971.png)
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)
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Overview
Description
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) is a useful research compound. Its molecular formula is C22H28O2P2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) is 386.15645413 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) has emerged as a crucial area in asymmetric organic synthesis. The development of chiral catalysts has significantly advanced, facilitating high enantioselectivity and yield for both products and recovered starting materials. The use of chiral catalysts, potentially including compounds like "(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole," has been pivotal in non-enzymatic KR processes for resolving racemic compounds into their enantiopure counterparts (Pellissier, 2011).
Environmental and Materials Science
In materials science, research has focused on the synthesis and properties of polymers and composite materials. The incorporation of organophosphorus compounds can lead to materials with unique thermal, optical, and mechanical properties, relevant for electronics, microelectronics, and membrane technology. While specific studies on "(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole" were not identified, the general exploration of organophosphorus derivatives in polymer chemistry suggests potential applications in creating advanced functional materials (Brumǎ, Rusanov, & Belomoina, 2004).
Analytical and Environmental Chemistry
Analytical methods for assessing antioxidant activity, such as the ABTS/PP decolorization assay, are crucial for evaluating the antioxidant capacity of various substances. While not directly related to "(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole," this research area highlights the importance of developing and applying robust analytical techniques to understand the chemical behavior and potential applications of complex organophosphorus compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Mechanism of Action
Target of Action
It is described as a p-chiral biphosphorus ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the compound likely interacts with certain metal ions in biological systems.
Mode of Action
The compound is used in a variety of asymmetric transition metal-catalyzed transformations . These transformations include hydrogenations, propargylations, reductions, and hydroformylations . This suggests that the compound may bind to transition metal ions and facilitate these reactions by providing a suitable environment for the reaction to occur.
Biochemical Pathways
Given its role in catalyzing reactions such as hydrogenations, propargylations, reductions, and hydroformylations , it can be inferred that it may be involved in various biochemical pathways where these reactions are critical.
Action Environment
The compound is described as air sensitive and it is recommended to be stored under inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as exposure to air and temperature.
properties
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25-,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVTUIDTRDJLGP-DOOQXGAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC=C21)[C@@H]3OC4=CC=CC=C4[P@]3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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